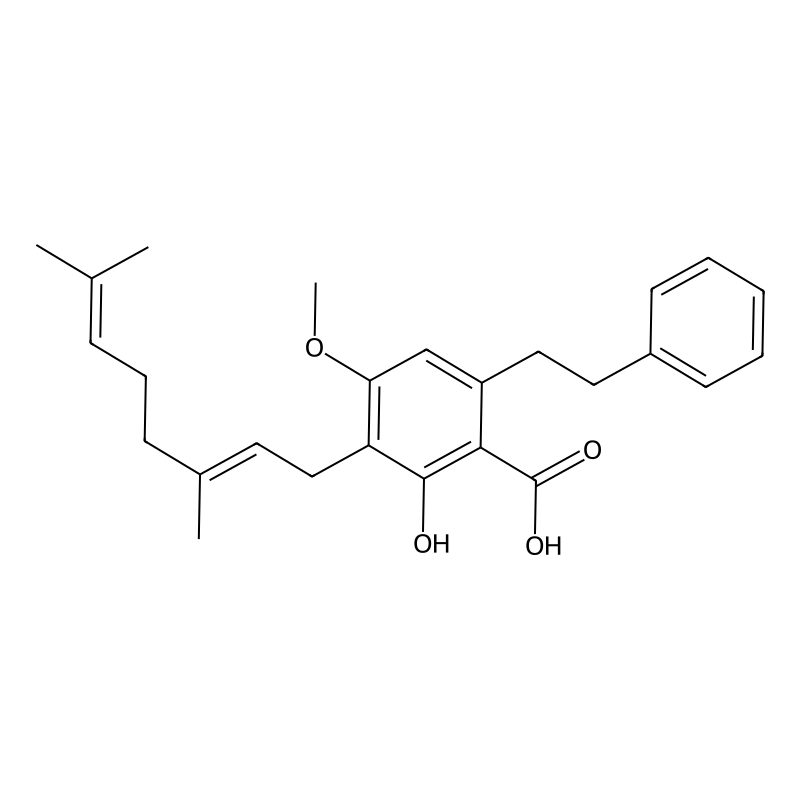Amorfrutin B

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential for Metabolic Regulation
Amorfrutin B has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating various metabolic processes, including glucose and lipid metabolism [].
Studies have shown that Amorfrutin B exhibits high binding affinity and selectivity towards PPARγ compared to other PPAR isoforms (PPARα and PPARβ/δ) []. This specific activation of PPARγ holds therapeutic potential for treating metabolic disorders such as type 2 diabetes and insulin resistance [, ].
In vivo studies using insulin-resistant mice have demonstrated that Amorfrutin B treatment significantly improved insulin sensitivity, glucose tolerance, and blood lipid profiles []. Additionally, the compound did not exhibit adverse effects associated with other PPARγ agonists, such as weight gain and fluid retention [].
Potential for Neuroprotection
Emerging research suggests that Amorfrutin B may also possess neuroprotective properties. Studies have shown that the compound can protect brain neurons from damage caused by hypoxia (oxygen deprivation) and ischemia (reduced blood flow) [].
In vitro experiments using primary neocortical cell cultures demonstrated that Amorfrutin B treatment reduced neuronal degeneration and promoted mitochondrial integrity following exposure to hypoxia and ischemia []. The neuroprotective effect is believed to be mediated by activating PPARγ, which in turn regulates genes involved in cell survival, antioxidant defense, and DNA repair [].
Amorfrutin B is a natural compound classified as a selective modulator of the peroxisome proliferator-activated receptor gamma. It is part of a family of phenyl terpenoid natural products derived from various sources, including the edible fruits of Amorpha fruticosa and roots of Glycyrrhiza foetida. Amorfrutin B has garnered attention due to its potent glucose-lowering properties and its ability to selectively activate peroxisome proliferator-activated receptor gamma without the side effects commonly associated with synthetic agonists like rosiglitazone .
Amorfrutin B acts as a partial agonist for PPARγ, a nuclear receptor that regulates various metabolic processes []. PPARγ activation can improve insulin sensitivity, enhance glucose uptake, and regulate blood lipid levels []. Studies in mice suggest Amorfrutin B treatment improves insulin sensitivity, glucose tolerance, and blood lipid profiles [].
Furthermore, recent research suggests Amorfrutin B may offer neuroprotective benefits. It was shown to protect brain neurons from hypoxia/ischemia injury, a condition that can lead to stroke []. The proposed mechanism involves promoting mitochondrial integrity and inhibiting the production of reactive oxygen species (ROS) that contribute to neuronal damage [].
The chemical structure of amorfrutin B allows it to engage in various reactions typical of terpenoids. Notably, it can undergo transformations such as esterification and alkylation. A significant synthetic route involves converting amorfrutin A ethyl ester into amorfrutin B through a series of reactions, including methyl substitution and cyclization steps . This synthesis pathway highlights the compound's versatility and potential for further chemical modifications.
Amorfrutin B exhibits several biological activities, primarily through its action as a selective peroxisome proliferator-activated receptor gamma modulator. It has demonstrated:
- Glucose-lowering effects: In animal models, it effectively lowers blood glucose levels without the adverse effects associated with traditional thiazolidinediones .
- Neuroprotective properties: Research indicates that amorfrutin B protects neurons from hypoxia/ischemia-induced damage by inhibiting apoptosis and modulating autophagy pathways .
- Partial activation of PPAR subtypes: It activates PPAR gamma with a half-maximal effective concentration value of 73 nanomolar, showing lower efficacy compared to full agonists, which may reduce the risk of side effects .
The synthesis of amorfrutin B can be achieved through various methods, with one notable approach involving the transformation of amorfrutin A ethyl ester. This seven-step synthesis includes:
- Methylation: Introducing methyl groups to modify the compound's reactivity.
- Cyclization: Forming cyclic structures that enhance biological activity.
- Purification: Isolating the final product through chromatographic techniques.
These methods underscore the compound's potential for synthetic modification in drug development .
Amorfrutin B has several promising applications:
- Diabetes management: Due to its glucose-lowering properties, it is being explored as a treatment for insulin resistance and type 2 diabetes .
- Neuroprotection: Its ability to protect against neuronal damage makes it a candidate for therapeutic strategies in stroke and other neurodegenerative diseases .
- Anti-inflammatory effects: Amorfrutin B may also have applications in reducing inflammation, which is relevant in various metabolic disorders .
Studies have shown that amorfrutin B interacts selectively with several nuclear receptors, particularly:
- PPAR gamma: It binds with high affinity and partially activates this receptor, influencing glucose metabolism.
- PPAR alpha and PPAR beta/delta: While it shows some modulatory effects on these receptors, the efficacy is lower compared to PPAR gamma activation .
These interactions suggest that amorfrutin B could offer a multifaceted approach to treating metabolic disorders.
Amorfrutin B shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Source | PPAR Activation | Unique Features |
|---|---|---|---|
| Amorfrutin A | Amorpha fruticosa | Full Agonist | Higher efficacy than Amorfrutin B |
| Rosiglitazone | Synthetic | Full Agonist | Associated with side effects like weight gain |
| Berberine | Coptis chinensis | Partial Agonist | Known for cholesterol-lowering properties |
| Thiazolidinediones | Synthetic | Full Agonist | Commonly used in diabetes treatment |
Amorfrutin B stands out due to its selective activation profile, which minimizes adverse effects while maintaining therapeutic efficacy in glucose regulation and neuroprotection .






